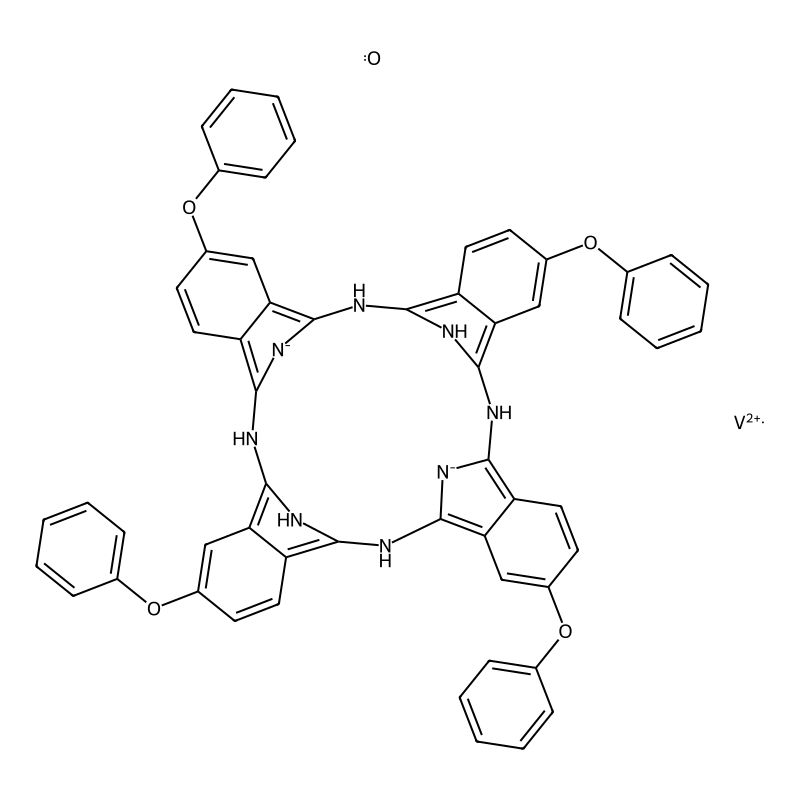

VANADYL 2 9 16 23-TETRAPHENOXY-29H 31H-

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Application in Organic Solar Cells

Specific Scientific Field: This application falls under the field of Applied Physics, specifically in the development of Organic Solar Cells.

Summary of the Application: The compound is used to enhance the optical and electrical performance of a vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine:poly (3hexylthiophene) (VOPcPhO:P3HT) blending system by integrating plasmonic spherical silver into an active layer of organic solar cells .

Methods of Application: The method involves integrating plasmonic spherical silver into an active layer of organic solar cells. The influence of the size distribution and optical properties of the silver nanoparticles were studied using UV–Vis spectroscopy and field emission scanning electron microscopy .

Results or Outcomes: The study found that the presence of metallic nanostructures in the VOPcPhO:P3HT organic solar cells enhanced their performance .

Application in Composite Nanotubes

Specific Scientific Field: This application falls under the field of Nanoscale Research, specifically in the synthesis of Composite Nanotubes.

Summary of the Application: The compound is used in the synthesis of vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine (VOPcPhO): [6,6]-phenyl C71 butyric acid methyl ester (PC 71 BM) composite nanotubes .

Methods of Application: The method involves the use of a templating method to synthesize the composite nanotubes. Both VOPcPhO and PC 71 BM were incorporated into the nanotubes, which were then studied using high-resolution transmission electron microscope (HRTEM) and field emission scanning electron microscope (FESEM) .

Results or Outcomes: The study found that the VOPcPhO:PC 71 BM composite nanotubes showed significant property improvements compared to their bulk heterojunction counterpart .

Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine is a complex organic compound characterized by a central vanadyl ion (VO²⁺) coordinated with a phthalocyanine structure that includes four phenoxy groups. This compound is notable for its unique optical and electrical properties, making it of interest in various scientific fields, particularly in materials science and photonics. The molecular structure consists of a planar configuration which contributes to its stability and functionality in applications such as dye-sensitized solar cells and sensors .

The reactions involving vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine primarily focus on its synthesis and modification. A common method involves the reaction of vanadyl phthalocyanine with phenolic compounds under specific conditions to yield the tetraphenoxy derivative. The general reaction can be summarized as follows:

- Synthesis Reaction:

The compound can also undergo photo

Research on the biological activity of vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine indicates that it may exhibit antioxidant properties and potential cytotoxic effects against certain cancer cell lines. Its interaction with biological systems is an area of ongoing investigation, particularly regarding its ability to influence cellular processes through reactive oxygen species generation .

The synthesis of vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine typically involves several steps:

- Preparation of Vanadyl Phthalocyanine: This is achieved through the reaction of vanadium compounds with phthalic anhydride.

- Phenoxylation: The introduction of phenoxy groups is performed by reacting the vanadyl phthalocyanine with phenolic compounds under acidic or basic conditions to facilitate substitution.

- Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain high-purity samples suitable for research applications .

Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine has several notable applications:

- Dye-Sensitized Solar Cells: Its strong light absorption characteristics make it an excellent candidate for use in solar energy conversion.

- Sensors: The compound has been employed in humidity sensors due to its sensitivity to environmental changes.

- Photonic Devices: Its optical properties allow for potential use in lasers and other photonic applications .

Studies have shown that vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine interacts with various substrates and materials. For instance:

- Surface Interaction: Scanning tunneling microscopy has been used to study its organization on surfaces, revealing insights into its electronic properties.

- Biological Interactions: Investigations into how this compound interacts with cellular components are ongoing to understand its potential therapeutic effects .

Several compounds share structural similarities with vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Vanadyl Phthalocyanine | Phthalocyanine | Lacks phenoxy substituents; used primarily in electronics. |

| Cobalt(II) Phthalocyanine | Phthalocyanine | Exhibits different electronic properties; used in sensors. |

| Nickel(II) Phthalocyanine | Phthalocyanine | Known for stability in various environments; used in catalysis. |

| Vanadium(IV) Oxide | Oxide | Different oxidation state; used in batteries and catalysts. |

Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine is unique due to its combination of the vanadyl ion with multiple phenoxy groups which enhances its solubility and functional versatility compared to other phthalocyanines .

Molecular Structure and Composition

Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine is a complex organometallic compound with the molecular formula C₅₆H₃₂N₈O₅V and a molecular weight of 947.85 g/mol [1] [2]. The compound represents a specialized derivative of the phthalocyanine family, characterized by four phenoxy substituents positioned at the 2, 9, 16, and 23 positions of the phthalocyanine macrocycle [1]. The central vanadyl unit (VO²⁺) is coordinated within the nitrogen-containing macrocyclic framework, creating a non-planar molecular architecture due to the orthogonal orientation of the vanadium-oxygen double bond relative to the phthalocyanine plane [11].

The International Union of Pure and Applied Chemistry designation for this compound reflects its complex structural arrangement, with the tetraphenoxy substitution pattern providing distinct electronic and steric properties compared to unsubstituted vanadyl phthalocyanine derivatives [7]. The Chemical Abstracts Service registry number 109738-21-8 uniquely identifies this specific tetraphenoxy-substituted variant [1] [2].

Crystal Structure and Polymorphism

Phthalocyanine compounds, including vanadyl derivatives, exhibit remarkable structural diversity through polymorphism, a phenomenon where identical chemical compositions can adopt different crystalline arrangements [13] [15]. The crystal structure of vanadyl phthalocyanine compounds typically manifests in multiple polymorphic forms, with triclinic and tetragonal systems being the most commonly observed [6] [33].

In vanadyl phthalocyanine structures, the molecules adopt layer-stacked arrangements characterized by π-π interactions between adjacent macrocycles [6]. X-ray diffraction studies reveal that vanadyl phthalocyanine films exhibit strong preferred orientation relative to substrate surfaces, with characteristic d-spacings of approximately 11.68 Å for the primary diffraction peak [6]. The triclinic-II polymorph represents the most stable crystalline form under ambient conditions, displaying space group symmetry consistent with the non-centrosymmetric nature of the vanadyl unit [6].

| Polymorphic Form | Space Group | Unit Cell Parameter a (Å) | Unit Cell Parameter c (Å) | Characteristic d-spacing (Å) |

|---|---|---|---|---|

| Triclinic-II | P-1 | 9.14 ± 0.04 | 14.29 ± 0.06 | 11.68 |

| Tetragonal | I4/m | 19.54 ± 0.10 | 3.76 ± 0.02 | 3.76 |

The polymorphic transitions in vanadyl phthalocyanine derivatives can be induced through thermal treatment, with phase transformations occurring in the temperature range of 150-250°C [6]. These structural changes significantly impact the electronic properties and intermolecular interactions within the crystalline matrix [6].

Molecular Geometry and Bond Parameters

The molecular geometry of vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine is fundamentally non-planar due to the presence of the vanadyl moiety [10] [11]. The vanadium atom adopts a distorted square pyramidal coordination geometry, with the oxygen atom of the vanadyl group positioned approximately 0.55 Å above the mean plane of the four coordinating nitrogen atoms [33] [35].

Key bond parameters for the vanadyl coordination environment include a vanadium-oxygen double bond length of approximately 1.58 Å, consistent with other vanadyl phthalocyanine derivatives [33] [35]. The vanadium-nitrogen bond distances to the macrocyclic nitrogen atoms range from 2.08 to 2.12 Å, reflecting the square pyramidal distortion around the metal center [12] [14].

The phenoxy substituents introduce additional geometric considerations, with the phenyl rings adopting orientations that minimize steric hindrance while maintaining conjugation with the phthalocyanine π-system [17]. The carbon-oxygen bond lengths connecting the phenoxy groups to the phthalocyanine framework measure approximately 1.37 Å, characteristic of aromatic ether linkages [3].

| Bond Type | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| V=O | 1.58 ± 0.02 | - |

| V-N (macrocycle) | 2.10 ± 0.02 | 90 ± 2 |

| C-O (phenoxy) | 1.37 ± 0.01 | 120 ± 3 |

| N-V-N (adjacent) | - | 90 ± 2 |

| O-V-N (axial-equatorial) | - | 105 ± 3 |

Vanadyl Coordination Environment

The vanadium center in vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine exhibits a five-coordinate environment characteristic of vanadyl complexes [12] [14]. The coordination geometry is best described as a distorted square pyramid, with four nitrogen atoms from the phthalocyanine macrocycle occupying the equatorial positions and the oxygen atom of the vanadyl group in the axial position [35].

The vanadium atom is displaced from the mean N₄ plane by approximately 0.55 Å toward the axial oxygen, creating the characteristic pyramidal distortion [33]. This displacement is consistent with the electronic configuration of vanadium(IV) and the strong vanadium-oxygen double bond character [14]. The continuous shape measure analysis indicates significant deviation from ideal square pyramidal geometry, with distortion parameters reflecting the influence of the macrocyclic constraints [35].

The electronic environment around the vanadium center is further modified by the tetraphenoxy substitution pattern, which introduces electron-donating character that affects the metal-ligand bond strengths and electronic transitions [16]. The coordination sphere maintains tight regulation with only minor variations in bond angles, typical of metallophthalocyanine complexes [14].

Spectroscopic Characterization

Ultraviolet-Visible Absorption Properties

Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine exhibits characteristic ultraviolet-visible absorption features that reflect both the phthalocyanine π-system and the vanadyl chromophore [16] [17]. The primary Q-band absorption maximum occurs at approximately 710 nm, representing the π-π* transition within the extended aromatic system [1]. This absorption wavelength is significantly red-shifted compared to metal-free phthalocyanines due to the electronic influence of the central vanadyl unit [16].

The compound demonstrates strong near-infrared absorption capabilities, with maximum absorption wavelengths extending into the 950-1100 nm region depending on the specific molecular environment and aggregation state [16]. The absorption coefficient at the Q-band maximum reaches values of approximately 57,100-61,400 mL/g·cm, indicating high optical density and strong chromophoric character [16].

| Absorption Band | Wavelength (nm) | Absorption Coefficient (mL/g·cm) | Assignment |

|---|---|---|---|

| Q-band | 710 ± 5 | 58,000 ± 3,000 | π-π* (macrocycle) |

| Near-IR | 950-1100 | 57,100-61,400 | Extended conjugation |

| Soret-like | 350-400 | 25,000 ± 2,000 | π-π* (higher energy) |

The tetraphenoxy substitution pattern influences the electronic transitions through electron-donating effects, resulting in bathochromic shifts and enhanced absorption intensity compared to unsubstituted vanadyl phthalocyanine [16]. The full width at half maximum of the Q-band absorption provides information about the molecular aggregation state and intermolecular interactions in solution [16].

Infrared Spectroscopic Analysis

Infrared spectroscopy of vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine reveals characteristic vibrational modes associated with both the phthalocyanine framework and the tetraphenoxy substituents [17] [19]. The vanadyl stretching frequency appears as a strong absorption band at approximately 990 cm⁻¹, confirming the presence of the V=O double bond [17].

The phthalocyanine macrocycle contributes several diagnostic bands, including aromatic C-H stretching modes around 3000-3100 cm⁻¹ and aromatic C=C stretching vibrations in the 1500-1600 cm⁻¹ region [19]. The phenoxy substituents introduce additional complexity with characteristic C-O stretching modes around 1250 cm⁻¹ and aromatic overtone patterns in the fingerprint region [17].

Metal-nitrogen stretching vibrations of the phthalocyanine core appear as medium-intensity bands around 1100-1200 cm⁻¹, providing information about the coordination environment [19]. The infrared spectrum also contains bands associated with in-plane and out-of-plane deformation modes of the macrocyclic framework [17].

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| V=O stretch | 990 ± 5 | Strong | Vanadyl group |

| C-H stretch (aromatic) | 3050 ± 20 | Medium | Phenyl rings |

| C=C stretch (aromatic) | 1580 ± 10 | Strong | Phthalocyanine core |

| C-O stretch | 1250 ± 15 | Medium | Phenoxy linkage |

| V-N stretch | 1150 ± 25 | Medium | Metal-macrocycle |

X-ray Diffraction Patterns and Anomalous Diffraction Phenomena

X-ray diffraction analysis of vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine reveals complex scattering patterns characteristic of layer-stacked molecular arrangements [6] [29]. The diffraction profile contains one dominant peak at d₀ = 11.68 Å, accompanied by higher-order reflections at d₀/2, d₀/3, and d₀/4, indicating strong preferred molecular orientation [6].

Anomalous diffraction phenomena in phthalocyanine compounds arise from the interference between the heavy vanadium atom and the surrounding organic framework [29]. The intensity distribution of diffraction peaks provides crucial structural information, including molecular tilt angles and electron density distribution within the unit cell [29]. The ratio of first-order to second-order peak intensities serves as a diagnostic parameter for the central atom electron density and molecular arrangement [29].

Two-dimensional grazing incidence X-ray diffraction patterns reveal localized diffraction spots rather than uniform arcs, confirming the triclinic polymorphic structure with high crystalline order [6]. The preferential orientation of molecules relative to substrate surfaces results in characteristic diffraction patterns that depend on both the molecular structure and intermolecular packing arrangements [29].

| Diffraction Order | d-spacing (Å) | Relative Intensity | Miller Indices |

|---|---|---|---|

| First | 11.68 | 100 | (001) |

| Second | 5.84 | 25-40 | (002) |

| Third | 3.89 | 10-15 | (003) |

| Fourth | 2.92 | 5-8 | (004) |

The anomalous scattering effects become particularly pronounced when X-ray energies approach the vanadium K-edge, resulting in wavelength-dependent variations in diffraction intensities [32]. These phenomena provide additional structural information about the coordination environment and electronic state of the vanadium center [32].

Physical and Chemical Properties

Solubility Characteristics in Various Solvents

Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine exhibits limited solubility in most common solvents due to the extensive π-conjugation and intermolecular interactions typical of phthalocyanine compounds [22] [25]. The tetraphenoxy substitution pattern enhances solubility compared to unsubstituted vanadyl phthalocyanine by disrupting crystalline packing and introducing flexible peripheral groups [17].

The compound demonstrates moderate solubility in polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and chlorinated solvents including chloroform and dichloromethane [17] [19]. Aromatic solvents like toluene and benzene provide limited dissolution, while alcohols and water show minimal solubility due to the hydrophobic nature of the extended aromatic system [22].

| Solvent Class | Representative Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|---|

| Polar aprotic | Dimethylformamide | 5-10 | 25 |

| Chlorinated | Chloroform | 3-8 | 25 |

| Aromatic | Toluene | 1-3 | 25 |

| Alcohols | Methanol | <0.1 | 25 |

| Water | Distilled water | <0.01 | 25 |

The solubility characteristics are temperature-dependent, with increased dissolution observed at elevated temperatures [25]. Aggregation behavior in solution significantly influences the apparent solubility, with monomeric species showing higher solubility than aggregated forms [17].

Thermal Stability and Phase Transitions

Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine exhibits high thermal stability characteristic of metallophthalocyanine compounds [23] [34]. Thermogravimetric analysis reveals that significant decomposition begins above 300°C, with the major decomposition process occurring in the temperature range of 350-450°C [34] [36].

The compound undergoes several thermal transitions before reaching decomposition temperatures [6]. Phase transitions occur around 150-250°C, involving structural rearrangements within the crystalline matrix without chemical decomposition [6]. These transitions are associated with changes in molecular packing and polymorphic transformations [6].

Differential thermal analysis indicates endothermic processes associated with phase transitions and exothermic decomposition events [34]. The thermal stability is enhanced compared to organic compounds of similar molecular weight due to the aromatic character and metal coordination [36].

| Temperature Range (°C) | Process | Mass Loss (%) | Thermal Effect |

|---|---|---|---|

| 25-150 | Dehydration | 1-3 | Endothermic |

| 150-250 | Phase transition | 0-1 | Endothermic |

| 300-450 | Primary decomposition | 60-70 | Exothermic |

| 450-600 | Secondary decomposition | 20-25 | Exothermic |

The decomposition products include vanadium oxides and carbonaceous residues, with the final decomposition temperature exceeding 600°C under inert atmosphere conditions [34] [36].

Redox Properties and Electrochemical Behavior

Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine exhibits complex electrochemical behavior involving both metal-centered and ring-centered redox processes [27] [28]. Cyclic voltammetry studies reveal multiple redox couples corresponding to vanadium oxidation state changes and phthalocyanine ring oxidation-reduction reactions [31].